3-Propoxybenzoyl chloride
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Overview
Description
3-Propoxybenzoyl chloride: is an organic compound belonging to the class of benzoyl chlorides. It is characterized by the presence of a propoxy group attached to the benzene ring at the third position and a carbonyl chloride group. This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxybenzoyl chloride typically involves the Friedel-Crafts acylation reaction. The general procedure includes the reaction of 3-propoxybenzoic acid with thionyl chloride or oxalyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Propoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-propoxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Water or aqueous bases under mild conditions.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction.
Acids: Formed by hydrolysis.
Scientific Research Applications
3-Propoxybenzoyl chloride is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for studying biological processes.
Medicine: In the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Propoxybenzoyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Benzoyl chloride: Lacks the propoxy group, making it less versatile in certain synthetic applications.
4-Propoxybenzoyl chloride: Similar structure but with the propoxy group at the fourth position, leading to different reactivity and applications.
3-Methoxybenzoyl chloride: Contains a methoxy group instead of a propoxy group, affecting its physical and chemical properties.
Uniqueness: 3-Propoxybenzoyl chloride is unique due to the presence of the propoxy group at the third position, which imparts specific reactivity and properties that are valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
3-propoxybenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHHNJORXBXRBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594161 |
Source
|
Record name | 3-Propoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83230-74-4 |
Source
|
Record name | 3-Propoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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